N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0839859
InChI: InChI=1S/C21H23IN2O2/c1-14-6-5-8-16(12-14)20(25)23-19-10-9-17(22)13-18(19)21(26)24-11-4-3-7-15(24)2/h5-6,8-10,12-13,15H,3-4,7,11H2,1-2H3,(H,23,25)
SMILES: CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC(=CC=C3)C
Molecular Formula: C21H23IN2O2
Molecular Weight: 462.3 g/mol

N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide

CAS No.:

Cat. No.: VC0839859

Molecular Formula: C21H23IN2O2

Molecular Weight: 462.3 g/mol

* For research use only. Not for human or veterinary use.

N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide -

Specification

Molecular Formula C21H23IN2O2
Molecular Weight 462.3 g/mol
IUPAC Name N-[4-iodo-2-(2-methylpiperidine-1-carbonyl)phenyl]-3-methylbenzamide
Standard InChI InChI=1S/C21H23IN2O2/c1-14-6-5-8-16(12-14)20(25)23-19-10-9-17(22)13-18(19)21(26)24-11-4-3-7-15(24)2/h5-6,8-10,12-13,15H,3-4,7,11H2,1-2H3,(H,23,25)
Standard InChI Key MSLINSXRJADATC-UHFFFAOYSA-N
SMILES CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC(=CC=C3)C
Canonical SMILES CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC(=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator